molecular formula C17H15N3O3S B2888382 METHYL 2-{3-AMINO-6-METHYLTHIENO[2,3-B]PYRIDINE-2-AMIDO}BENZOATE CAS No. 923131-19-5

METHYL 2-{3-AMINO-6-METHYLTHIENO[2,3-B]PYRIDINE-2-AMIDO}BENZOATE

Cat. No.: B2888382
CAS No.: 923131-19-5
M. Wt: 341.39
InChI Key: ALJHGFJAUBIBRG-UHFFFAOYSA-N
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Description

METHYL 2-{3-AMINO-6-METHYLTHIENO[2,3-B]PYRIDINE-2-AMIDO}BENZOATE is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core fused with a benzoate moiety

Scientific Research Applications

METHYL 2-{3-AMINO-6-METHYLTHIENO[2,3-B]PYRIDINE-2-AMIDO}BENZOATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

Target of Action

A structurally similar compound, ly2033298, is known to be a robust allosteric potentiator that is highly selective for the human m4 muscarinic acetylcholine receptor subtype . The M4 muscarinic acetylcholine receptor is a protein that is primarily found in the brain and plays a crucial role in various neurological functions.

Mode of Action

It can be inferred from the structurally similar compound, ly2033298, that it may potentiate ach-m4 binding, with no effect at m1/3/5 receptors . This means that it enhances the binding of acetylcholine (ACh), a neurotransmitter, to the M4 receptor, thereby modulating the receptor’s activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{3-AMINO-6-METHYLTHIENO[2,3-B]PYRIDINE-2-AMIDO}BENZOATE typically involves multi-step organic reactions. One common method includes the condensation of 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylic acid with methyl 2-aminobenzoate under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine, in an appropriate solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated reactors and stringent quality control measures. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{3-AMINO-6-METHYLTHIENO[2,3-B]PYRIDINE-2-AMIDO}BENZOATE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate
  • 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxamide
  • 2-amino-3-methylpyridine

Uniqueness

METHYL 2-{3-AMINO-6-METHYLTHIENO[2,3-B]PYRIDINE-2-AMIDO}BENZOATE is unique due to its specific structural features and the presence of both thieno[2,3-b]pyridine and benzoate moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

methyl 2-[(3-amino-6-methylthieno[2,3-b]pyridine-2-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-9-7-8-11-13(18)14(24-16(11)19-9)15(21)20-12-6-4-3-5-10(12)17(22)23-2/h3-8H,18H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALJHGFJAUBIBRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=C(S2)C(=O)NC3=CC=CC=C3C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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